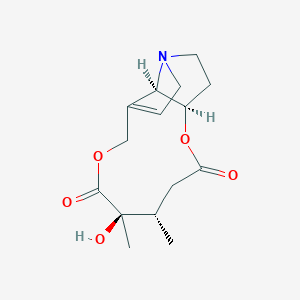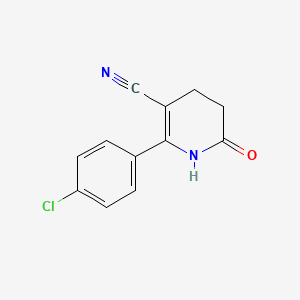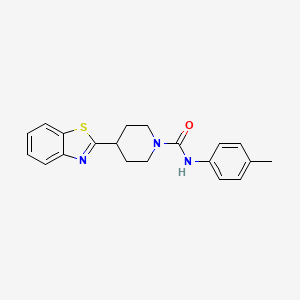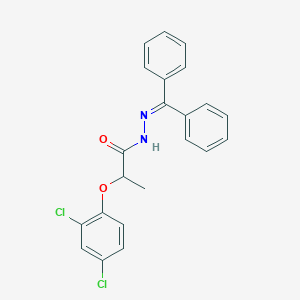
Crobarbatine
描述
Synthesis Analysis
The synthesis of crobarbatic acid has been achieved through different routes. One approach involves anodic cyclization reactions, which have been used to construct a cyclic product with a tetrasubstituted carbon. This method has the advantage of establishing relative stereochemistry opposite to that obtained from traditional cyclization reactions . Another method employs oxidative rearrangement of 2-alkoxy-3,4-dihydro-2H-pyrans, leading to the stereocontrolled formation of 4,5-cis-disubstituted tetrahydrofuranones, which are key intermediates in the synthesis of crobarbatic acid . Additionally, a five-step synthesis sequence has been reported, which allows for high yield and control of both relative and absolute stereochemistry, with the key step being the Birch reductive alkylation of a chiral furoic acid .
Molecular Structure Analysis
The molecular structure of crobarbatic acid is characterized by the presence of a tetrasubstituted carbon and a complex arrangement of functional groups. The stereochemistry of crobarbatic acid is crucial, as it determines the compound's physical and chemical properties. X-ray crystallography has been used to unambiguously prove the stereochemistry of synthetic intermediates and the final product, trans-crobarbatic acid .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of crobarbatic acid are diverse and include anodic cyclization, oxidative rearrangement, and Birch reductive alkylation. These reactions are carefully designed to control the stereochemistry of the molecule, which is a critical aspect of the synthesis. The use of dimethyldioxirane or MTO/urea–H2O2 followed by Jones oxidation is a notable example of the oxidative processes used to achieve the desired rearrangement and formation of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of crobarbatic acid are not detailed in the provided papers, the general principles of organic chemistry suggest that the compound's properties would be influenced by its molecular structure and stereochemistry. The presence of multiple chiral centers and functional groups would affect properties such as solubility, melting point, and reactivity. The synthesis methods described in the papers aim to control these properties through precise manipulation of the molecule's stereochemistry .
科学研究应用
合成和化学性质
- Crobarbatine 一直是有机化学研究的重点,特别是在阳极环化反应的背景下。徐、布兰特和穆勒 (2008) 的一项著名研究报告了 (-) -crobarbatic 酸的合成,利用乙烯基取代的乙烯二硫缩醛作为阳极环化反应中的偶联伙伴。该过程能够构建具有四取代碳的环状产物,展示了复杂有机分子合成的重大进展 (Xu, Hai‐Chao, Brandt, J. D., & Moeller, K., 2008)。
生物医学研究中的应用
- 虽然关于 this compound 在生物医学应用背景下的具体研究有限,但更广泛的生物医学研究领域包括高级技术和方法的使用,这些技术和方法有可能在未来应用于 this compound 的研究。例如,正如 Agca (2012) 所描述的,基因组资源库涉及收集和储存生物材料以进行生物医学研究,这可能与研究 this compound 的生物学效应有关 (Agca, Y., 2012)。
科学研究中的技术进步
- 科学研究方法的进步,正如几项研究中强调的那样,为像 this compound 这样的物质的未来研究提供了背景。例如,Lopez 和 Romary (2015) 讨论了 GROBID,一种从科学文本中提取信息的软件,该软件可能有助于收集和分析有关 this compound 的数据 (Lopez, Patrice & Romary, Laurent, 2015)。
属性
IUPAC Name |
(1R,5S,6R,16R)-6-hydroxy-5,6-dimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9-7-12(17)21-11-4-6-16-5-3-10(13(11)16)8-20-14(18)15(9,2)19/h3,9,11,13,19H,4-8H2,1-2H3/t9-,11+,13+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZHGOLJMYRJHB-AGNJHWRGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B3037511.png)
![3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B3037512.png)

![4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037516.png)
![4-Amino-5-benzoyl-2-[(4-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037517.png)


![7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3037522.png)
![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(2-methoxyphenyl)ethenesulfonamide](/img/structure/B3037527.png)

![2-Chlorobenzyl 4-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B3037529.png)

![4-[(2,5-dichlorophenyl)sulfanyl]-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3037532.png)
methanone](/img/structure/B3037533.png)